molecular formula C9H16 B165147 1-Nonyne CAS No. 3452-09-3

1-Nonyne

Cat. No. B165147
CAS RN: 3452-09-3
M. Wt: 124.22 g/mol
InChI Key: OSSQSXOTMIGBCF-UHFFFAOYSA-N
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Description

1-Nonyne is an organic compound with the molecular formula CH3(CH2)6C≡CH . It is a clear colorless to pale yellow liquid . It has a characteristic sharp or pungent smell, which is common to many alkynes .


Synthesis Analysis

The synthesis of this compound typically involves a procedure known as dehydrohalogenation. Initially, a 1,2-dihaloalkane is reacted with a base, usually a strong one like sodium amide (NaNH2) or potassium hydroxide (KOH). This reaction leads to the formation of an alkyne .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a carbon-carbon triple bond, which differentiates it from other hydrocarbons like alkanes and alkenes . The formula for nonyne is C9H16, implying that it contains nine carbon © atoms and sixteen hydrogen (H) atoms .


Chemical Reactions Analysis

This compound is highly reactive due to the presence of a triple bond. It undergoes many of the standard reactions for alkynes, including hydrogenation (addition of hydrogen), halogenation (addition of halogens), and hydration (addition of water) . It also reacts with thianthrene cation radical tetrafluoroborate to form trans-1,2-bis(5-thianthreniumyl)alkene tetrafluoroborate .


Physical And Chemical Properties Analysis

This compound has a density of 0.8±0.1 g/cm3, a boiling point of 150.5±3.0 °C at 760 mmHg, and a vapor pressure of 4.9±0.1 mmHg at 25°C . It has a refractive index of 1.430 and a molar refractivity of 41.6±0.3 cm3 . It is insoluble in water but can dissolve in organic solvents .

Scientific Research Applications

Radiolabeling of Biomolecules

1-Nonyne has been utilized in the efficient radiolabeling of biomolecules. A novel method involving 1,2-catechol based radioiodinated precursor for radioiodination of bicyclo[6.1.0]nonyne (BCN) installed biologically active molecules has been reported. This method, known as strain-promoted oxidation-controlled cyclooctyne-1,2-quinone cycloaddition reaction (SPOCQ), offers advantages like high stability, high radiochemical yield, and fast reaction kinetics (Mushtaq & Park, 2019).

Quantum Mechanical Studies

Research on this compound includes quantum mechanical studies, such as determining the quadrupole coupling constant of acetylenic deuteron in this compound-1-d1 using 2H NMR spectra. This contributes to a deeper understanding of molecular interactions and structures (Mckenna et al., 1980).

Crystallography and Material Sciences

This compound has been used in studies related to crystallography and materials science. For instance, its crystallization in different space groups, its impact on molecular packing efficiency, and its role in determining melting points of various substances have been explored (Bond & Davies, 2014).

Catalysis and Chemical Synthesis

Enyne metathesis, a chemical process involving this compound, has applications in both intramolecular and intermolecular synthesis. This process is essential in creating 1,3-dienes, which are important in various chemical syntheses (Diver & Giessert, 2004).

Nanotechnology

This compound plays a role in the synthesis of one-dimensional nanostructures, which are critical in various applications like energy storage, catalysis, and electronic devices. These nanostructures exhibit unique thermal, mechanical, and electronic properties (Xia et al., 2003).

Glaser Coupling for Polymer Synthesis

This compound is involved in Glaser coupling, a widely used procedure for synthesizing 1,3-diynes, which are integral in creating polymers, biologically active molecules, and supramolecular materials (Sindhu & Anilkumar, 2014).

Mechanism of Action

The mechanism of action of 1-Nonyne is primarily driven by its carbon-carbon triple bond. This high reactivity stems from the fact that the triple bond in alkynes is relatively unstable and rich in electrons, which makes it a prime target for electrophiles .

Safety and Hazards

1-Nonyne is considered hazardous. It can cause skin and eye irritation, and may cause respiratory system damage . It is also classified as a flammable liquid .

Future Directions

As a versatile alkyne, 1-Nonyne is primarily utilized in the research and development sectors of chemistry. It can serve as a building block in the synthesis of more complex molecules for various purposes including the development of pharmaceuticals and polymers .

properties

IUPAC Name

non-1-yne
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InChI

InChI=1S/C9H16/c1-3-5-7-9-8-6-4-2/h1H,4-9H2,2H3
Source PubChem
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InChI Key

OSSQSXOTMIGBCF-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16
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DSSTOX Substance ID

DTXSID4063036
Record name 1-Nonyne
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Molecular Weight

124.22 g/mol
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Physical Description

Colorless liquid with an odor like petrol; [Alfa Aesar MSDS]
Record name 1-Nonyne
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Vapor Pressure

6.26 [mmHg]
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CAS RN

3452-09-3
Record name 1-Nonyne
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Record name 1-Nonyne
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 1-nonyne?

A1: The molecular formula of this compound is C9H16, and its molecular weight is 124.22 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: this compound has been characterized using various spectroscopic techniques, including Carbon-13 Nuclear Magnetic Resonance (13C NMR) [, ] and Deuterium Nuclear Magnetic Resonance (2H NMR) []. These techniques provide insights into its structure and properties.

Q3: What is the crystal structure of this compound?

A3: this compound crystallizes in the space group Pca21 and forms layers with a square unit mesh []. This layered structure influences its packing efficiency and melting point.

Q4: Can this compound be polymerized?

A4: Yes, this compound can be polymerized using molybdenum- and tungsten-based catalysts, yielding poly(3,3-dimethyl-1-nonyne) []. This polymer exhibits interesting properties, such as partial solubility in toluene depending on the polymerization conditions.

Q5: Is this compound used in organic synthesis?

A5: Yes, this compound serves as a starting material in the synthesis of natural products. For instance, it is used in the enantioselective synthesis of cladospolide B, C, and the enantiomer of cladospolide D []. This synthesis utilizes reactions like alkyne zipper, Noyori ynone reduction, and Sharpless dihydroxylation.

Q6: Can this compound participate in cycloaddition reactions?

A6: Yes, when a reactive carbene precursor like 7-endo-ethylenedibenzo(a;b)bicyclo(4.10)heptane is irradiated, it fragments to yield phenanthrene and vinylcarbene, which rearranges to cyclopropene. This strained alkene can be trapped by this compound in cycloaddition reactions [].

Q7: What other reactions involve this compound?

A7: Thianthrene cation radical tetrafluoroborate (Th•+ BF4-) adds to this compound, forming trans-1,2-bis(5-thianthreniumyl)alkene tetrafluoroborate []. This adduct can undergo further transformations on alumina to yield alpha-ketoylides and alpha-ketols.

Q8: Are there studies on the thermodynamic properties of this compound?

A8: Yes, research has been conducted to determine the thermodynamic properties of this compound. This includes studies on its ideal-gas enthalpy of formation, vapor pressure, and heat capacity []. These properties are essential for understanding its behavior in various chemical processes.

Q9: Has the Wilson equation been used to describe this compound's behavior in mixtures?

A9: Yes, the modified Wilson equation has been employed to describe vapor-liquid equilibrium in systems containing this compound, specifically in a mixture with 1-propanol []. This approach helps predict the behavior of this compound in mixtures.

Q10: Are there group contribution methods for predicting this compound's thermodynamic properties?

A10: Research explored using quasichemical group contributions to predict thermodynamic properties of mixtures containing unsaturated hydrocarbons, including this compound []. These methods provide valuable tools for estimating thermodynamic data.

Q11: Does this compound possess any known biological activity?

A11: While the provided research doesn't focus on direct biological activity, this compound was identified in the n-butanol stem extract of Chenopodium murale L., which showed antifungal activity against Fusarium oxysporum f. sp. lycopersici []. Further research is needed to determine its specific role.

Q12: What analytical techniques are used to characterize this compound?

A12: Gas chromatography-mass spectrometry (GC-MS) is one of the analytical techniques employed to identify and quantify this compound in complex mixtures []. This method helps analyze its presence in various samples.

Q13: Is there information available on the material compatibility of this compound?

A13: While the provided research doesn't explicitly focus on material compatibility, this compound's use in various chemical reactions and its presence in natural extracts suggests its compatibility with a range of organic substances [, , ].

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